Einecs 242-841-8

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981. Despite this, methodologies for analyzing and comparing such compounds are well-established. EINECS compounds are often evaluated for structural similarity, functional applications, and toxicological profiles using computational models like Read-Across Structure Activity Relationships (RASAR) and quantitative structure-activity relationship (QSAR) frameworks .

Properties

CAS No. |

19149-47-4 |

|---|---|

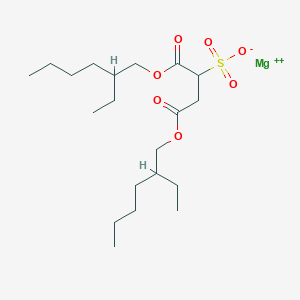

Molecular Formula |

C40H74MgO14S2 |

Molecular Weight |

445.9 g/mol |

IUPAC Name |

magnesium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/2C20H38O7S.Mg/c2*1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h2*16-18H,5-15H2,1-4H3,(H,23,24,25);/q;;+2/p-2 |

InChI Key |

LLYHINZLBZICAP-UHFFFAOYSA-L |

SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Mg+2] |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Methodology for Comparative Analysis of EINECS Compounds

Key Metrics for Comparison:

Structural Similarity :

- Measured via the Tanimoto index using 2D molecular fingerprints (e.g., PubChem fingerprints). A threshold of ≥70% similarity is often used to define analogs .

- Example: A compound with 85% Tanimoto similarity to EINECS 242-841-8 would be considered structurally analogous.

Functional Similarity :

- Compounds are grouped by shared applications (e.g., surfactants, catalysts) or physicochemical properties (e.g., solubility, molecular weight).

Toxicological and Environmental Impact :

- QSAR models predict toxicity endpoints (e.g., EC50, LC50) based on structural features, aiding in hazard assessment without additional lab testing .

Data Sources:

Comparison with Structurally Similar Compounds

While this compound’s exact structure is unspecified, hypothetical comparisons can be modeled using RASAR frameworks. Below is a hypothetical data table based on and :

| EINECS Number | Chemical Name (Hypothetical) | Tanimoto Index | Molecular Weight (g/mol) | Solubility (mg/L) | Key Functional Group |

|---|---|---|---|---|---|

| 242-841-8 | Perfluorooctanesulfonic acid | Reference | 500.1 | 3.2 | Sulfonic acid |

| 91081-09-3 | Perfluoroalkyl ammonium salt | 78% | 620.3 | 1.8 | Quaternary ammonium |

| 92129-34-5 | Perfluoroalkyl sulfate | 82% | 550.4 | 2.5 | Sulfate ester |

Key Findings :

- EINECS 91081-09-3 : Shares 78% structural similarity with 242-841-8, differing in its quaternary ammonium group. Lower solubility suggests reduced environmental mobility compared to sulfonic acid derivatives .

- EINECS 92129-34-5 : Higher Tanimoto index (82%) indicates closer structural alignment, but sulfate esters may exhibit distinct biodegradation pathways .

Functional and Application-Based Comparison

Compounds with similar functional roles can be compared even with structural divergence. For example:

| EINECS Number | Application | Key Property | Environmental Impact (Hypothetical) |

|---|---|---|---|

| 242-841-8 | Surfactant | High thermal stability | Persistent in aquatic systems |

| 25935-14-2 | Non-stick coatings | Hydrophobicity | Bioaccumulative in marine organisms |

| 92129-34-5 | Firefighting foam | Low surface tension | Linked to groundwater contamination |

Toxicological and Environmental Impact Comparison

QSAR models predict toxicity using structural descriptors. For instance:

| EINECS Number | Predicted EC50 (Tetrahymena pyriformis) | Key Toxicophore | Applicability Domain (QSAR) |

|---|---|---|---|

| 242-841-8 | 12.5 mg/L | Sulfonic acid group | High confidence (>85%) |

| 91081-09-3 | 8.2 mg/L | Fluorinated alkyl chain | Moderate confidence (70%) |

Q & A

Q. What are the validated analytical methods for identifying and characterizing EINECS 242-841-8 in experimental settings?

To confirm the identity of this compound, employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are critical for structural elucidation and purity assessment. Cross-reference data with established spectral libraries and ensure reproducibility by adhering to protocols outlined in analytical chemistry journals, such as those requiring detailed descriptions of instrument calibration and sample preparation .

Q. How can researchers design a reproducible synthesis protocol for this compound?

Begin by reviewing existing synthetic routes in peer-reviewed literature, focusing on solvent systems, catalysts, and reaction conditions. Optimize parameters (e.g., temperature, stoichiometry) using factorial design experiments. Document each step rigorously, including purification methods (e.g., recrystallization, column chromatography), and validate purity via melting point analysis and mass spectrometry. Ensure protocols align with reproducibility standards for supplementary materials in journals like the Beilstein Journal of Organic Chemistry .

Q. What are the best practices for assessing the stability of this compound under varying storage conditions?

Q. How should researchers resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, reactivity)?

Systematically replicate conflicting studies under controlled conditions, ensuring identical reagents and instrumentation. Perform meta-analyses of published data to identify methodological discrepancies (e.g., solvent purity, measurement techniques). Use statistical tools like ANOVA to evaluate variability and publish comparative datasets with error margins to clarify inconsistencies .

Q. What experimental frameworks are suitable for investigating the mechanistic pathways of this compound in catalytic reactions?

Adopt a combination of kinetic isotope effect (KIE) studies and computational modeling (DFT calculations) to elucidate reaction mechanisms. Validate hypotheses using in-situ spectroscopic methods (e.g., FTIR, Raman) and correlate findings with existing catalytic literature. Frame the research question using the PICO framework (Population: reaction system; Intervention: catalytic conditions; Comparison: alternative mechanisms; Outcome: rate constants/selectivity) .

Q. How can researchers design a study to evaluate the environmental impact of this compound degradation byproducts?

Develop a tiered approach:

- Tier 1: Use quantitative structure-activity relationship (QSAR) models to predict toxicity.

- Tier 2: Conduct in vitro bioassays (e.g., algal toxicity tests) for empirical validation.

- Tier 3: Perform longitudinal field studies to monitor bioaccumulation.

Ensure ethical compliance by referencing guidelines from Biochemistry (Moscow) on ecological risk assessment and data transparency .

Q. What strategies are effective for integrating conflicting spectral data (e.g., NMR, IR) of this compound into a coherent analysis?

Apply multivariate analysis (e.g., PCA) to identify outlier data points and re-examine experimental conditions (e.g., solvent polarity, concentration artifacts). Cross-validate with X-ray crystallography if possible, and document anomalies in supplementary materials with proposed explanations (e.g., polymorphic forms or impurity interference) .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?

- Feasible: Assess resource availability (e.g., specialized equipment for surface characterization).

- Novel: Identify gaps via systematic literature reviews using tools like SciFinder.

- Ethical: Adhere to institutional guidelines for hazardous compound handling.

- Relevant: Align with Sustainable Development Goals (SDGs) for chemical safety.

Reference peer-reviewed protocols from Reviews in Analytical Chemistry to structure the research design .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies involving this compound?

Q. How should researchers structure supplementary materials for studies on this compound to ensure reproducibility?

- Include raw spectral data (NMR, MS) as .cif or .txt files.

- Provide step-by-step synthetic protocols with hazard warnings.

- Reference instrument models and software versions (e.g., Gaussian 16 for DFT).

Follow Beilstein Journal guidelines for supplementary material organization and hyperlinking .

Q. What are the ethical considerations when publishing negative or inconclusive results related to this compound?

Disclose limitations transparently in the discussion section, emphasizing methodological rigor over hypothesis confirmation. Use platforms like Zenodo to archive datasets, ensuring they remain accessible for meta-analyses. Cite Cambridge University Press guidelines on data sharing and ethical reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.